methyl (2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate

Catalog No.
S3176062
CAS No.
879912-99-9
M.F
C19H16O5
M. Wt
324.332
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl (2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-...

CAS Number

879912-99-9

Product Name

methyl (2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate

IUPAC Name

methyl (2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-5-carboxylate

Molecular Formula

C19H16O5

Molecular Weight

324.332

InChI

InChI=1S/C19H16O5/c1-3-23-14-7-4-12(5-8-14)10-17-18(20)15-11-13(19(21)22-2)6-9-16(15)24-17/h4-11H,3H2,1-2H3/b17-10-

InChI Key

NMTSULOXUBKLDC-YVLHZVERSA-N

SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=CC(=C3)C(=O)OC

solubility

not available

Methyl (2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate is a synthetic organic compound characterized by its complex structure and potential applications in medicinal chemistry. Its molecular formula is C24H22O5C_{24}H_{22}O_5 and it has a molecular weight of approximately 394.43 g/mol. The compound features a benzofuran moiety, which is known for its biological activity, along with an ethoxyphenyl group that contributes to its unique properties.

There is no current information on the biological activity or mechanism of action of this compound.

  • Due to the absence of specific research, potential hazards associated with the compound are unknown. However, as a general precaution, any unknown compound should be handled with care, following standard laboratory safety protocols.

Data Availability and Future Research

  • Scientific literature currently lacks detailed information on this specific compound.
  • Further research is needed to explore its synthesis, reactivity, potential applications, and safety profile.

Structure and Properties

Methyl 2-[(4-ethoxyphenyl)methylene]-3-oxobenzo[b]furan-5-carboxylate, also known as Methyl 4-Ethoxybenzylidene-2-oxo-1,2-benzopyran-5-carboxylate, is an organic compound. It belongs to the class of coumarin derivatives, which are a type of benzopyran.

Coumarins are naturally occurring plant chemicals found in many fruits and vegetables. They have a variety of chemical properties, including:

  • UV absorption
  • Fluorescence
  • Antibacterial activity

Scientific Research Applications

  • Medicinal chemistry: Coumarins have been studied for their potential anti-cancer, anti-inflammatory, and anticoagulant properties .
  • Lasers: Coumarins can be used as laser dyes due to their fluorescent properties .
  • Food science: Coumarins contribute to the flavor and aroma of some foods and beverages
Typical of esters and carbonyl compounds, including:

  • Nucleophilic addition: The carbonyl group in the ester can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation reactions: The methylidene group can engage in condensation with amines or other nucleophiles, forming imines or related structures.
  • Hydrolysis: Under acidic or basic conditions, the ester functionality can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Methyl (2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate exhibits potential biological activities, particularly in the realm of pharmacology. Compounds with similar structures have been studied for their:

  • Antioxidant properties: Benzofuran derivatives often show significant antioxidant activity, which can protect cells from oxidative stress.
  • Anticancer effects: Some studies suggest that benzofuran compounds may inhibit cancer cell proliferation through various mechanisms.
  • Anti-inflammatory activity: Similar compounds have demonstrated the ability to reduce inflammation in biological models.

The synthesis of methyl (2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate typically involves multi-step organic reactions:

  • Formation of the benzofuran core: This can be achieved through cyclization reactions involving phenolic precursors and appropriate carbonyl compounds.
  • Introduction of the ethoxyphenyl group: This step may involve nucleophilic substitution reactions where an ethoxyphenyl halide reacts with a suitable nucleophile.
  • Final esterification: The final product is obtained by esterifying the carboxylic acid derivative with methanol in the presence of an acid catalyst.

Methyl (2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate has potential applications in:

  • Pharmaceutical development: As a lead compound for designing new drugs targeting oxidative stress or cancer.
  • Material science: Its unique structure may be useful in developing new materials with specific optical or electronic properties.

Interaction studies of methyl (2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate with biological targets are crucial for understanding its mechanism of action. These studies typically involve:

  • Binding affinity assays: To determine how well the compound interacts with specific receptors or enzymes.
  • Cell culture experiments: To evaluate the biological effects on cell viability and proliferation.

Similar Compounds

Several compounds share structural similarities with methyl (2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Ethyl 2-(4-methoxyphenyl)methylidene]-3-oxo-benzofuranC23H20O4C_{23}H_{20}O_4Contains a methoxy group instead of ethoxy
Methyl 2-(4-hydroxyphenyl)methylidene]-3-oxo-benzofuranC23H20O5C_{23}H_{20}O_5Hydroxy group enhances hydrogen bonding
Methyl 4-(4-methoxyphenyl)-methylidene]-3-thioxo-benzofuranC24H22O5SC_{24}H_{22}O_5SIncorporates sulfur, affecting reactivity

These compounds highlight the structural diversity within this chemical class and underscore the unique characteristics of methyl (2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate due to its specific substituents and functional groups.

XLogP3

3.8

Dates

Last modified: 08-18-2023

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